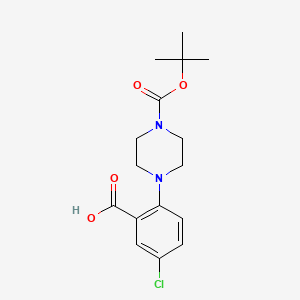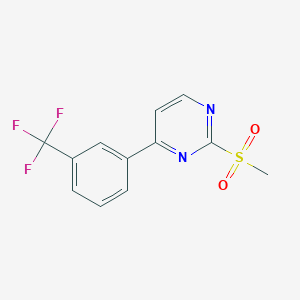
6-Quinoxalinepropanal
Descripción general
Descripción
6-Quinoxalinepropanal is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. The structure of this compound consists of a quinoxaline ring attached to a propanal group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinoxalinepropanal typically involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds. One common method is the reaction of o-phenylenediamine with crotonaldehyde under acidic conditions to form the quinoxaline ring, followed by further functionalization to introduce the propanal group .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions: 6-Quinoxalinepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 3-quinoxalin-6-ylpropanol, using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoxaline-6-carboxylic acid.
Reduction: 3-Quinoxalin-6-ylpropanol.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
6-Quinoxalinepropanal has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Quinoxalinepropanal involves its interaction with specific molecular targets. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain kinases, such as the transforming growth factor-β (TGF-β) type I receptor kinase. This inhibition occurs through the binding of the quinoxaline moiety to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signaling pathways .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, which lacks the propanal group.
Quinoxaline-6-carboxylic acid: An oxidized derivative of 6-Quinoxalinepropanal.
3-Quinoxalin-6-ylpropanol: A reduced form of the compound.
Uniqueness: this compound is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to undergo various reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
3-quinoxalin-6-ylpropanal |
InChI |
InChI=1S/C11H10N2O/c14-7-1-2-9-3-4-10-11(8-9)13-6-5-12-10/h3-8H,1-2H2 |
Clave InChI |
DFANSTWBOAQGIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C=C1CCC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


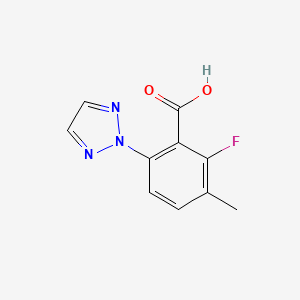
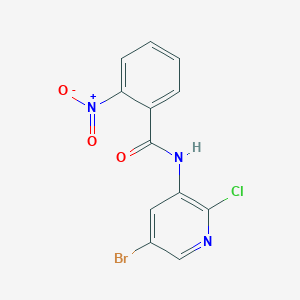


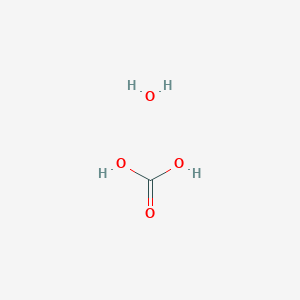
![4-(Diphenylmethyl)-1-[(4-nitrophenyl)methyl]piperidine](/img/structure/B8481529.png)
![2-(3-Methyl-[1,2,4]thiadiazol-5-yl)-ethylamine](/img/structure/B8481545.png)
